![molecular formula C12H16Cl2N2O B5661390 N~1~-(2,5-dichlorophenyl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5661390.png)
N~1~-(2,5-dichlorophenyl)-N~2~,N~2~-diethylglycinamide
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Overview
Description
Compounds containing dichlorophenyl and diethylglycinamide groups are studied for their diverse chemical reactivities and potential applications in materials science and medicinal chemistry. These compounds' synthesis, characterization, and properties offer insights into their chemical behavior and potential utility.
Synthesis Analysis
Synthetic routes for compounds related to N1-(2,5-dichlorophenyl)-N2,N2-diethylglycinamide often involve multi-step processes, including condensation, etherification, reduction, alkylation, and oxidation steps. These methods aim to construct the molecular scaffold efficiently while introducing functional groups specific to the compound's desired properties (Liu Deng-cai, 2008).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's chemical behavior. Techniques such as X-ray diffraction, NMR spectroscopy, and crystallography are employed to elucidate the geometric configuration, bond lengths, and angles, providing insight into the molecular conformation and stability (Kamani et al., 2019).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(diethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(4-2)8-12(17)15-11-7-9(13)5-6-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFFHEHNXUMTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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